molecular formula C19H17Cl2NO3 B14953176 3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B14953176
M. Wt: 378.2 g/mol
InChI Key: WPLXNBFDANWYDU-UHFFFAOYSA-N
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Description

3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a benzazepine core structure, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzyl chloride with a suitable amine to form an intermediate, which is then subjected to cyclization and further functionalization to introduce the methoxy groups at the 7 and 8 positions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one apart is its unique benzazepine core structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C19H17Cl2NO3

Molecular Weight

378.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C19H17Cl2NO3/c1-24-17-7-12-5-6-22(11-13-3-4-15(20)10-16(13)21)19(23)9-14(12)8-18(17)25-2/h3-8,10H,9,11H2,1-2H3

InChI Key

WPLXNBFDANWYDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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